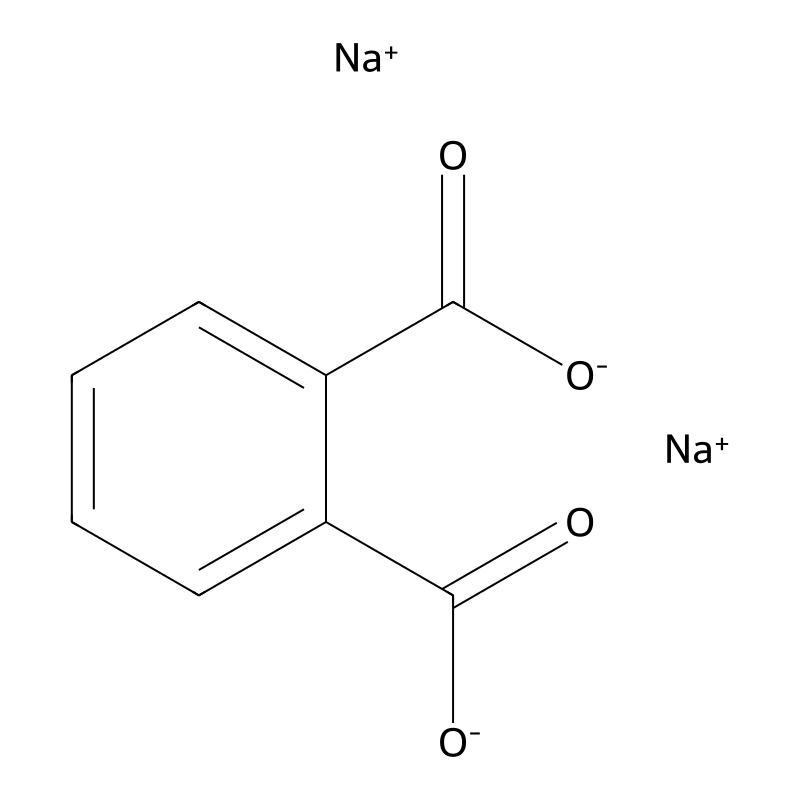

Disodium phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is disodium phthalate used for in industry

Chemical Profile of Disodium Phthalate

The table below summarizes the key technical data for this compound (CAS 15968-01-1) from manufacturer and supplier specifications [1] [2] [3].

| Property | Specification / Value |

|---|---|

| CAS Number | 15968-01-1 |

| Molecular Formula | C₈H₄Na₂O₄ |

| Molecular Weight | 210.094 - 210.096 g/mol |

| Physical Form | White crystalline powder |

| Purity | ≥95.0% |

| Melting Point | ~230°C |

| Synonyms | Phthalic acid disodium salt; Sodium phthalate; 1,2-benzenedicarboxylic acid, disodium salt |

Primary Industrial Use and Experimental Protocol

The most clearly documented use of this compound identified is as a precursor or intermediate in chemical synthesis.

Use as a Chemical Intermediate

A key application is in the preparation of other chemical compounds. One patent details its use in synthesizing dibenzyl phthalate [4]. In this process, this compound reacts with benzyl chloride to form the desired ester.

Detailed Experimental Synthesis Protocol

The following workflow, based on the patent, outlines the methodology for using this compound to synthesize dibenzyl phthalate [4]:

Diagram of the synthesis process for dibenzyl phthalate from this compound.

Key Reaction Details:

- pH Control: The reaction is conducted in an aqueous solution maintained within a specific pH range of 8.2 to 10. The pH is controlled by adding an alkali metal base (e.g., sodium hydroxide) as required [4].

- Reaction Medium: The process occurs in an aqueous solution, which can be advantageous from a safety and environmental perspective compared to organic solvents [4].

Safety and Regulatory Context of Phthalates

It is important to distinguish this compound from phthalate esters, which are a class of chemicals with established industrial applications and regulatory scrutiny.

- Different Compounds: this compound is a salt of phthalic acid. It is not the same as phthalate esters like DEP, DBP, or DIDP, which are used as plasticizers, solvents, and fixatives in cosmetics and plastics [5] [6] [7].

- Regulatory Status of Phthalate Esters: Some phthalate esters are controversial due to potential health and environmental effects. However, regulatory agencies have noted that based on available safety information, certain types like Diethyl Phthalate (DEP) do not present a known safety risk in cosmetics at current usage levels [6]. Many cosmetic brands, like Clarins, have chosen to eliminate all phthalates, including DEP, from their formulas as a precaution [5].

References

- 1. China Disodium CAS:15968-01-1 manufacturer supplier... Phthalate [nbinno.com]

- 2. 95.0+%, TCI America 25... | Fisher Scientific this compound [fishersci.com]

- 3. 95.0+%, TCI America™ | Fisher Scientific this compound [fishersci.ca]

- 4. US3012065A - Preparation of dibenzyl phthalate - Google Patents [patents.google.com]

- 5. Silicones, parabens and sulphates: we explain them all. - Clarins [clarins.co.uk]

- 6. in Phthalates | FDA | U.S. Food and Drug Administration Cosmetics [fda.gov]

- 7. Diisodecyl phthalate 68515-49-1 ISO 9001:2015 | China | Manufacturer [chemicalbook.com]

phthalic acid esters basic chemistry overview

Fundamental Chemistry and Properties of PAEs

Phthalic Acid Esters (PAEs), also known as phthalates, are dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid (phthalic acid) [1] [2]. Their general structure consists of a rigid planar aromatic ring and two malleable fatty side chains, which can be the same or different [1].

Key Physicochemical Properties and Applications of Priority PAEs [1]

| PAE Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (mg/L) | log Kow | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|---|---|

| Dimethyl Phthalate (DMP) | C₁₀H₁₀O₄ | 194.18 | 4000 | 1.47 | 5.5 | Insect repellent, personal care products [1] |

| Diethyl Phthalate (DEP) | C₁₂H₁₄O₄ | 222.24 | 1000 | 2.38 | -40 | Personal care products, plasticizers, cosmetics [1] |

| Di-n-butyl Phthalate (DBP) | C₁₆H₂₂O₄ | 278.35 | 11.2 | 3.74 | -35 | PVC plastics, explosive materials, nail paints [1] |

| Butyl Benzyl Phthalate (BBP) | C₁₉H₂₀O₄ | 302.39 | 2.7 | 4.59 | -35 | Rapping materials, food conveyor belts, artificial leather [1] |

| Di(2-ethylhexyl) Phthalate (DEHP) | C₂₄H₃₈O₄ | 390.62 | 0.003 | 7.5 | -40 | Medical devices, food packaging, building products [1] |

| Di-n-octyl Phthalate (DOP) | C₂₄H₃₈O₄ | 390.62 | 0.0005 | 8.06 | -25 | Conveyor belts, pool liners, garden hoses [1] |

PAEs are primarily used as plasticizers, added to polymers (especially PVC) to improve their flexibility, extensibility, and workability [1] [2]. They are not chemically bound to the polymer matrix, which allows them to leach out into the environment over time [1]. Lower molecular weight phthalates like DMP and DEP are also widely used in cosmetics and personal care products to help fragrances linger longer [1].

Synthesis and Production

The production of PAEs is a two-step process, with phthalic anhydride being the key intermediate [3] [4].

- Production of Phthalic Anhydride: Phthalic anhydride is commercially produced by the catalytic oxidation of ortho-xylene or naphthalene [3] [4].

- Esterification: PAEs are synthesized via a Fischer esterification reaction, where phthalic anhydride reacts with specific alcohols (e.g., methanol, butanol, 2-ethylhexanol) [1] [3].

Analytical Methodologies

Accurate analysis of PAEs is crucial due to their ubiquitous presence as environmental contaminants. Advanced techniques are required for sensitive and specific detection.

- Typical Workflow: A common approach involves solvent extraction from the matrix (e.g., soil, sediment, plastic) followed by instrumental analysis, often using gas chromatography-mass spectrometry (GC-MS) [5].

- Advanced Protocol: Pyrolysis GC-MS (Py-GC-MS): For complex matrices like e-waste, an online Pyrolysis GC-MS method has been developed for direct analysis of PAEs [6] [7]. This method heats samples to vaporize and decompose analytes, which are then separated by GC and detected by MS, achieving low limits of detection (0.56 to 0.68 ng) for DEHP and DOP [6].

Biological Activities and Mechanisms

PAEs are not solely synthetic pollutants; they have also been identified as natural secondary metabolites in various plants, algae, and microorganisms, where they are thought to play ecological roles [1] [2].

- Allelopathic/Phytotoxic Activity: Some PAEs, such as DBP and DEHP, isolated from plants like Fimbristylis miliacea and Ageratina adenophora, exhibit allelopathic effects. They can inhibit seed germination and seedling growth of competing plant species, potentially enhancing the competitiveness of the producer plant [1] [2].

- Toxicological Mechanisms (Endocrine Disruption): Synthetic PAEs are known environmental endocrine disruptors. A key study on rat insulinoma (INS-1) cells demonstrated that DEHP and DBP can induce apoptosis in pancreatic β-cells [8]. The mechanism involves the generation of reactive oxygen species (ROS), which inhibits the PI3K/Akt/Bcl-2 signaling pathway, a critical cell survival route [8].

The diagram below illustrates this apoptotic signaling pathway induced by PAEs like DEHP and DBP.

PAEs induce pancreatic β-cell apoptosis via ROS-mediated inhibition of the PI3K/Akt/Bcl-2 cell survival pathway [8].

Environmental Presence and Safety

Due to high-volume production and non-binding application, PAEs are pervasive environmental contaminants.

- Global Environmental Presence: PAEs have been detected globally in various media. A 2025 study of the Rao Cai River in Vietnam found total PAE concentrations in water ranging from 147 to 10,200 ng/L, with DEHP being the most predominant compound [5]. In agricultural soils from Xinjiang, China, PAEs were predominantly concentrated in the topsoil, with an average concentration of 102.3 μg/kg [9].

- Regulatory Status: Because of their potential hazards to ecosystem functioning and public health, six PAEs (DMP, DEP, DBP, BBP, DEHP, DOP) have been listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) and the European Union [1] [2].

- Risk Assessment: While some agricultural soils show concentrations below risk control standards [9], environmental risk assessments indicate that specific PAEs can pose threats. For example, DEHP and DiBP in water and sediments have been found to present potential ecological risks to aquatic organisms like algae, crustaceans, and fish [5].

References

- 1. : Natural Sources and Biological Activities - PMC Phthalic Acid Esters [pmc.ncbi.nlm.nih.gov]

- 2. | Encyclopedia MDPI Phthalic Acid Esters [encyclopedia.pub]

- 3. : Properties, Phthalic , Uses & Formula Explained Acid Synthesis [vedantu.com]

- 4. - Wikipedia Phthalic acid [en.wikipedia.org]

- 5. Ecological Risks Caused by Co-Accumulation of Phthalic ... Acid Esters [link.springer.com]

- 6. A pyrolysis gas chromatography high resolution mass spectrometry... [pubs.rsc.org]

- 7. Pyrolysis gas chromatography high resolution mass spectrometry... [pureportal.coventry.ac.uk]

- 8. Typical phthalic induce apoptosis by regulating the... acid esters [pubmed.ncbi.nlm.nih.gov]

- 9. The occurrence and safety evaluation of phthalic in Oasis... acid esters [pubmed.ncbi.nlm.nih.gov]

Phthalates as Emerging Environmental Contaminants: A Comprehensive Technical Guide for Researchers and Scientific Professionals

Introduction to Phthalates and Their Environmental Significance

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic organic compounds primarily employed as plasticizers to enhance the flexibility, durability, and workability of polymers, particularly polyvinyl chloride (PVC). Due to their non-covalent bonding with polymer matrices, phthalates readily leach into the environment throughout the product life cycle, resulting in their ubiquitous presence across diverse environmental compartments including aquatic systems, terrestrial ecosystems, and the atmosphere. The global production of phthalates has seen a substantial increase, reaching approximately 5.5 million tonnes in 2015, up from about 2.7 million tonnes in the 1980s, with China accounting for nearly 45% of worldwide consumption while Europe and the United States collectively represent about 25% of the market.

The concerning environmental prevalence of phthalates, coupled with their documented toxicity and potential to disrupt endocrine functions, has positioned them as significant emerging contaminants of concern. Regulatory frameworks have been established in many developed nations to limit the use of certain phthalates, particularly in children's toys and childcare articles. However, significant regulatory gaps persist in many regions, including China, India, and parts of Latin America, where less stringent controls have resulted in continued substantial release of phthalates into the environment. This comprehensive technical review examines the current state of knowledge regarding phthalate contamination, including their health impacts, analytical methodologies, environmental pathways, and remediation strategies, with particular emphasis on recent scientific advances and technical approaches relevant to researchers and drug development professionals.

Chemical Properties, Applications, and Regulatory Status

Fundamental Chemical Characteristics

Phthalates are di-esters of phthalic acid characterized by a benzene ring with two ester groups in the ortho position, resulting in a structure with varying aliphatic chains that determine their specific properties and applications. These compounds are generally colorless and odorless with low water solubility and high solubility in lipid compounds, features that contribute to their environmental persistence and bioaccumulation potential. The physicochemical properties of phthalates vary significantly based on their molecular weight and structure:

- Low-molecular-weight phthalates (e.g., DMP, DEP, DBP, DiBP) typically demonstrate higher volatility and greater water solubility, leading to wider distribution in aquatic environments.

- High-molecular-weight phthalates (e.g., DEHP, DINP, DIDP) exhibit greater hydrophobicity and tend to adsorb to particulate matter, accumulating in sediments and soils.

Table 1: Properties and Applications of Prominent Phthalates

| Name | Abbreviation | Molecular Weight (g/mol) | Primary Applications | Health Concerns |

|---|---|---|---|---|

| Dimethyl phthalate | DMP | 194.2 | Insect repellents, plastics, safety glasses | Under assessment as endocrine disrupting |

| Diethyl phthalate | DEP | 222.2 | Personal care products, fragrances, cosmetics | Under assessment as endocrine disrupting |

| Dibutyl phthalate | DBP | 278.3 | PVC plastics, adhesives, printing inks | Toxic to reproduction, endocrine disrupting |

| Benzyl butyl phthalate | BBP | 312.4 | PVC flooring, car interiors, vinyl foams | Toxic to reproduction, endocrine disrupting |

| Bis(2-ethylhexyl) phthalate | DEHP | 390.6 | Medical devices, food packaging, building materials | Toxic to reproduction, endocrine disrupting |

| Diisononyl phthalate | DINP | 418.6 | PVC products, clothing, perfumes | Not classified but some uses restricted |

Regulatory Frameworks and Current Status

The regulatory landscape for phthalates has evolved significantly in response to mounting evidence of health risks, though with considerable variation across jurisdictions. The European Union's REACH regulation imposes strict limits on several phthalates in toys, childcare articles, and other consumer products. Similarly, the United States Consumer Product Safety Improvement Act (CPSIA) specifically restricts certain phthalates in children's toys and childcare articles. In the pharmaceutical sector, regulatory attention has focused particularly on limiting phthalates in drug delivery systems and packaging due to potential leaching and patient exposure concerns. Despite these regulatory advances, significant challenges remain, including the "regrettable substitution" phenomenon where regulated phthalates are replaced with chemically similar alternatives that may pose comparable health risks, albeit with less comprehensive toxicological assessment.

Health Impacts and Toxicity Mechanisms

Endocrine Disruption Pathways

Phthalates function as endocrine-disrupting chemicals (EDCs) through multiple mechanisms that interfere with hormonal signaling pathways crucial for physiological homeostasis and development. Their primary modes of action include:

- Nuclear receptor interference: Several phthalates interact with nuclear receptors in various neural structures involved in controlling brain functions, including peroxisome proliferator-activated receptors (PPARs), estrogen receptors, and androgen receptors, leading to altered gene expression and disrupted hormonal signaling.

- Hypothalamic-pituitary axis dysregulation: Phthalates disrupt the carefully coordinated hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are particularly crucial for neurodevelopmental processes and metabolic regulation.

- Hormone synthesis inhibition: Certain phthalates, particularly those like DEHP and DBP, interfere with steroidogenic enzyme expression and activity, reducing testosterone production and leading to impaired reproductive development.

The structural similarity of synthetic phthalates to endogenous hormones enables their interaction with hormone receptors, where they can either mimic or antagonize natural hormonal actions. This molecular mimicry is particularly disruptive during critical developmental windows, including fetal development, early childhood, and puberty, when endocrine signaling orchestrates complex developmental processes.

Specific Health Outcomes and Epidemiological Evidence

Table 2: Documented Health Impacts of Phthalate Exposure

| Health Domain | Specific Outcomes | Strength of Evidence | Key Phthalates Implicated |

|---|---|---|---|

| Reproductive Health | Reduced anogenital distance in males, decreased sperm quality, endometriosis, altered ovarian function | Moderate to robust | DEHP, DBP, BBP, DiNP |

| Neurodevelopment | ADHD symptoms, autism spectrum disorder, altered masculine behavior, cognitive deficits | Moderate to strong | DEHP, DBP, DiBP |

| Metabolic Function | Insulin resistance, gestational diabetes, reduced birth weight, obesity | Emerging evidence | DEHP, DiNP |

| Cardiovascular | Hypertension, altered heart rate variability, increased cardiac risk | Emerging evidence | DEHP, other high-molecular-weight phthalates |

| Developmental | Preterm birth, intrauterine growth restriction, placental dysfunction | Moderate | Multiple phthalates |

Recent research has elucidated the transplacental transfer of phthalates, resulting in direct fetal exposure that correlates strongly with maternal exposure levels. Epidemiological studies have demonstrated that prenatal phthalate exposure is associated with altered placental morphology, disrupted hormone production, and impaired vascularization, potentially contributing to adverse pregnancy outcomes including preterm birth and intrauterine growth restriction. Furthermore, phthalate-related alterations in placental function may establish developmental trajectories that predispose individuals to metabolic and reproductive disorders in adulthood, representing a significant concern for drug development professionals considering long-term health consequences.

Analytical Methodologies for Phthalate Detection

Sample Preparation and Contamination Control

The accurate quantification of phthalates in environmental and biological matrices presents significant analytical challenges due to their low environmental concentrations, ubiquitous presence in laboratory environments, and the complexity of sample matrices. Robust analytical workflows must incorporate stringent contamination control measures throughout the analytical process:

- Solvent selection: High-purity LC-MS grade solvents (e.g., Thermo Fisher Optima) must be carefully selected through preliminary trials, as common extraction solvents recommended in standard methods may introduce significant phthalate contamination.

- Instrument modification: The integration of delay columns allows contaminant phthalates to elute at alternate retention times, effectively separating instrumental background from authentic sample signals.

- Procedural blanks: Multiple procedural blanks should be processed with each sample batch to quantify and correct for background contamination, with particular attention to DBP, DiBP, and DMP which frequently exhibit elevated blank levels.

- Glassware and materials: Phthalate-free laboratory materials are essential, with preference for glass, metal, or certified phthalate-free plastic consumables.

For solid matrices (soils, sediments, municipal wastes), ultrasonication-assisted extraction with appropriate solvents provides efficient extraction, while aqueous samples (surface water, landfill leachate) typically employ filtration followed by solid-phase extraction (SPE) to concentrate analytes and remove matrix interferents.

LC-MS/MS Analysis and Method Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical platform for phthalate determination, offering superior sensitivity, selectivity, and capacity for simultaneous quantification of multiple phthalates without derivatization requirements. A robust LC-MS/MS method for determining eleven phthalate diesters in complex environmental samples has been recently demonstrated with the following performance characteristics:

- Linearity: Excellent linear response (R² > 0.98) across concentration ranges of 0.001-10 μg/L for all target analytes.

- Sensitivity: Method detection limits as low as 0.2 ng/L for DnBP, with most compounds exhibiting LODs between 0.5-5 ng/L.

- Precision: High reproducibility with relative standard deviations (RSD) <5% across calibration runs.

- Recovery: Extraction efficiencies of 70-98% across diverse matrices including surface water, landfill leachate, soils, and municipal wastes.

Figure 1: Analytical workflow for phthalate determination in environmental samples

The analytical sequence should incorporate multiple wash steps between injections to minimize carryover, with at least three analytical blanks run between samples to ensure complete elimination of column contamination. For complex matrices, standard addition approaches or isotope-labeled internal standards are recommended to compensate for matrix effects that may suppress or enhance ionization efficiency.

Environmental Occurrence and Exposure Pathways

Distribution in Environmental Compartments

Phthalates demonstrate widespread distribution across all environmental compartments due to their extensive usage and propensity to leach from products throughout their lifecycle. Groundwater monitoring studies have documented phthalate concentrations ranging from 0.1 × 10⁻³ to 3,203.33 μg/L, reflecting point source contamination in industrial and agricultural areas. In agricultural systems, particularly concerning concentrations have been documented in soils subjected to long-term plastic film mulching, with DBP levels reaching 57.7 mg/kg in cotton fields in Xinjiang, China, substantially exceeding the U.S. Environmental Protection Agency soil control standards.

The environmental partitioning behavior of phthalates is strongly influenced by their molecular weight and physicochemical properties. Low-molecular-weight phthalates are predominantly found in aqueous environments due to their greater water solubility, while high-molecular-weight phthalates tend to sorb to organic matter and accumulate in sediments and soils. This differential partitioning has significant implications for both exposure assessment and remediation strategies.

Human Exposure Routes and Risk Assessment

Human exposure to phthalates occurs through multiple pathways, with the relative contribution of each route varying by specific phthalate, age, lifestyle factors, and occupational setting:

- Dietary intake: Represents the predominant exposure pathway for most phthalates, with contamination occurring during food processing, packaging, and storage. Migration from food contact materials is particularly significant for fatty foods due to the lipophilicity of phthalates.

- Inhalation: Indoor air typically contains higher phthalate concentrations than outdoor environments due to emissions from building materials, furnishings, and consumer products, contributing meaningfully to overall exposure.

- Dermal absorption: Personal care products containing phthalates as solvents or fixatives represent a potentially significant exposure source, particularly for low-molecular-weight phthalates like DEP.

- Dust ingestion: Particularly relevant for children with increased hand-to-mouth behaviors, dust represents a reservoir for phthalates that have volatilized from products and settled in the indoor environment.

Recent research has demonstrated that behavioral modifications informed by environmental health literacy can significantly reduce phthalate exposure. A pilot study utilizing the Phthalate Environmental Reproductive Health Literacy (PERHL) scale found that a one-point increase in the 'Protective Behavior/Risk Control' subscale score was associated with a -30.3% decrease in DEHP metabolite concentrations and a -30.6% decrease in butyl-phthalate metabolites, highlighting the value of targeted risk communication in mitigating exposure.

Remediation Strategies and Technological Approaches

Microbial Degradation Pathways

Bioremediation approaches leveraging microbial degradation capacity represent a promising, environmentally sustainable strategy for phthalate contamination remediation. Recent research has identified specific bacterial strains with exceptional phthalate degradation capabilities, including Priestia megaterium P-7 isolated from long-term film-mulched cotton field soil, which achieves 100% DBP removal within 20 hours under optimal conditions. Genomic analysis of this strain has identified key genes (lip, aes, ybfF, estA, and yvaK) encoding esterases/hydrolases that initiate DBP catabolism through sequential de-esterification reactions.

Metabolomic investigations have elucidated three primary degradation pathways for DBP in Priestia megaterium P-7:

- Decarboxylation pathway: DBP → MBP → BB → BA → Catechol

- Hydrolysis pathway: DBP → MBP → PA → PCA → Catechol

- Direct β-oxidation: DBP → DEP → MEP → PA → Catechol

The convergence of these pathways ultimately leads to the formation of catechol, which undergoes ring cleavage and integration into the tricarboxylic acid (TCA) cycle for complete mineralization. This metabolic versatility, coupled with the organism's broad substrate specificity for multiple PAEs, positions it as an excellent candidate for bioremediation applications in contaminated environments.

Figure 2: Metabolic pathways for bacterial degradation of di-n-butyl phthalate

Advanced Treatment Technologies

Beyond biological approaches, several physical and chemical technologies have demonstrated efficacy for phthalate removal in specific applications:

- Advanced oxidation processes: Homogeneous and heterogeneous Fenton oxidation systems generate hydroxyl radicals that effectively degrade phthalates through hydroxylation and ring cleavage pathways.

- Adsorption technologies: Activated carbon, biochar, and specialized adsorbent materials can effectively remove phthalates from water streams, particularly for point-source treatment applications.

- Membrane filtration: Nanofiltration and reverse osmosis membranes achieve high removal efficiencies for phthalates in water treatment applications, though with challenges related to concentrate management and membrane fouling.

Each technology presents distinct advantages and limitations, suggesting that integrated treatment trains combining multiple approaches may offer the most robust solution for comprehensive phthalate contamination management across different environmental contexts.

Conclusion and Future Perspectives

Phthalates represent a persistent and concerning class of environmental contaminants with well-documented endocrine-disrupting properties and potential impacts on human health across the lifespan. While significant advances have been made in understanding their environmental fate, exposure pathways, and health implications, important research gaps remain. Future research priorities should include:

- Comprehensive toxicological assessment of replacement plasticizers that are increasingly substituted for regulated phthalates

- Advanced monitoring techniques enabling real-time, high-resolution tracking of phthalates in environmental and biological systems

- Molecular-level understanding of structure-activity relationships governing phthalate interactions with nuclear receptors and other molecular targets

- Innovative remediation strategies leveraging synthetic biology and engineered systems for enhanced degradation efficiency

- Global harmonization of regulatory frameworks to prevent the transfer of phthalate risks to regions with less stringent controls

For drug development professionals, particular attention should be directed toward understanding potential interactions between phthalate exposures and pharmaceutical interventions, especially for drugs targeting endocrine pathways, metabolic disorders, or neurological conditions. Additionally, the development of analytical methods to monitor phthalate contamination in pharmaceutical products and excipients represents an important quality consideration.

Comprehensive Technical Review: Phthalate Toxicity Mechanisms and Health Effects

Executive Summary

Phthalate esters (PAEs) represent a class of synthetic plasticizers widely utilized across consumer and industrial products, posing significant public health concerns due to their endocrine-disrupting properties. This comprehensive technical review examines current understanding of phthalate toxicity mechanisms, health impacts, regulatory landscapes, and research methodologies. Mounting evidence demonstrates that phthalates interfere with multiple hormonal pathways including estrogen, androgen, and thyroid signaling, while also activating the aryl hydrocarbon receptor (AhR) pathway implicated in cancer progression. Recent epidemiological studies reveal alarming connections between phthalate exposure and substantial increased risk of cardiovascular mortality, with Di(2-ethylhexyl) phthalate (DEHP) exposure alone associated with an estimated 356,238 global deaths in 2018 among 55-64 year-olds. Reproductive and developmental toxicity presents particular concern, with meta-analyses confirming significant reductions in testis weight (SMD: -0.59) and sperm count (SMD: -1.81) following dibutyl phthalate (DBP) exposure in animal studies. This review synthesizes current evidence to inform risk assessment and guide future research directions for researchers, toxicologists, and public health professionals working to mitigate phthalate-related health risks.

Introduction to Phthalates: Exposure and Regulatory Status

Phthalate Applications and Exposure Pathways

Phthalate esters (PAEs) are synthetic chemicals primarily employed as plasticizers to enhance flexibility and durability of polyvinyl chloride (PVC) and other plastics, with additional applications as solvents and fragrance carriers in personal care products. Their chemical structure consists of phthalic acid derivatives with varying side chains that determine specific compound properties. Phthalates are broadly categorized by molecular weight: low-molecular-weight phthalates (LMWP; e.g., DMP, DEP, DBP, DIBP) used in personal care products, solvents, and adhesives; and high-molecular-weight phthalates (HMWP; e.g., DEHP, DINP, DIDP) predominantly used in PVC plastics [1]. The global market for phthalates was projected to reach 6.76 million tons in 2019, with HMWPs accounting for over three-quarters of total volume [1].

Human exposure occurs primarily through ingestion, inhalation, and dermal absorption due to non-covalent bonding between phthalates and plastic matrices that facilitates leaching [2] [3]. Significant exposure sources include:

- Food and food packaging (particularly through migration from packaging materials)

- Personal care products (shampoos, lotions, cosmetics containing fragrance)

- Medical devices (PVC tubing, blood bags)

- Children's products (soft plastic toys, teethers)

- Household materials (vinyl flooring, wall coverings, furniture)

- Environmental media (contaminated water, soil, air) [2] [4] [3]

A study analyzing urine samples from 289 adult reference populations detected the DBP metabolite monobutyl phthalate in concentrations ranging from 7 to 294 ng/mL, demonstrating ubiquitous exposure [5].

Regulatory Landscape

Global regulatory approaches to phthalates vary significantly, creating a complex compliance environment for international product manufacturing and distribution:

Table 1: Global Phthalate Regulatory Status

| Region/Country | Key Regulations | Restricted Phthalates | Application Limits |

|---|---|---|---|

| European Union | REACH, Toy Safety Directive, RoHS, Food Contact Materials Regulation | DEHP, DBP, BBP, DIBP, DINP, DIDP, DNOP | ≤0.1% in consumer products; ≤0.1% in toys/childcare articles; Specific SML for food contact |

| United States | CPSIA, FDA (various) | DEHP, DBP, BBP, DINP, DIDP, DNOP | ≤0.1% in children's toys/childcare articles |

| China | GB Standards, Priority Pollutants List | DMP, DBP, DOP | ≤0.05 mg/kg in food plastic packaging |

| International | WHO Guidelines | DEHP | TDI: 50 μg/kg body weight/day |

The European Union maintains the most comprehensive regulatory framework, with REACH restricting multiple phthalates to ≤0.1% by weight in consumer products, and specific limitations under the Toy Safety Directive and RoHS Directive [4]. The United States Food and Drug Administration (FDA) has established an oral reference dose (RfD) of 20 μg/kg body weight/day for DEHP, while the European Union sets a tolerable daily intake (TDI) of 50 μg/kg body weight/day for the same compound [1]. Despite these regulatory measures, phthalate contamination remains pervasive, with DEHP alone accounting for 40% of all chemical recalls for products containing plastic components according to 2018 RAPEX statistics [4].

Molecular Mechanisms of Phthalate Toxicity

Endocrine Disruption Pathways

Phthalates exert their primary toxic effects through endocrine disruption, interfering with multiple hormonal pathways essential for normal physiological function. The adverse outcome pathway (AOP) framework provides a structured approach to understanding these complex mechanisms, linking molecular initiating events to adverse health outcomes through measurable key events [6].

Table 2: Molecular Initiating Events and Affected Receptors

| Molecular Initiating Event | Receptor Interaction | Key Events | Adverse Outcome |

|---|---|---|---|

| Binding to estrogen receptor | ERα/ERβ | Altered gene expression, cell proliferation | Precocious puberty, breast cancer |

| Binding to androgen receptor | AR | Altered gene expression, reduced testosterone | Male reproductive abnormalities |

| Binding to thyroid receptor | TRβ1 | Altered gene expression, feedback disruption | Metabolic dysfunction, neurodevelopmental issues |

| Binding to AhR receptor | AhR/ARNT | Xenobiotic metabolism, EMT, chemoresistance | Cancer progression, metastasis |

Research utilizing machine learning models (Random Forest, XGBoost) and molecular docking simulations has identified that phthalates bind to various hormone receptors with differing affinities. The binding energy data from molecular docking studies revealed that PAEs had particularly strong binding to estrogen receptors (weight: 0.3609), followed by androgen receptors (weight: 0.3240), and thyroid hormone receptors (weight: 0.3151) [6]. The comprehensive binding energy values calculated for various phthalates ranged from -45.782 kJ/mol for DAP to -120.350 kJ/mol for DEHP, indicating particularly strong interactions for certain compounds [6].

The 3D quantitative structure-activity relationship (3D-QSAR) models have further elucidated that hydrophobic, steric, and electrostatic fields significantly influence the endocrine disruption effects of phthalates [6]. Key molecular features affecting toxicity include molecular weight (Mol.Wt), partial charges (Q+, QH+), lowest unoccupied molecular orbital energy (ELUMO), and minimum hydrogen bond donors (minHCsats) [6]. At the molecular level, hydrogen bonding, hydrophobic interactions, and van der Waals forces drive the binding between phthalates and receptor proteins, ultimately disrupting normal endocrine signaling [6].

AhR Pathway in Carcinogenesis

Emerging evidence indicates that phthalates activate the aryl hydrocarbon receptor (AhR) pathway, contributing to cancer promotion, progression, and metastasis. The AhR, a member of the basic helix-loop-helix/Per-ARNT-SIM (bHLH/PAS) family, plays crucial roles in cellular functions including xenobiotic metabolism, cell proliferation, and apoptosis [1]. A 2025 scoping review identified that DEHP and its metabolite MEHP promote cancer cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance through AhR activation [1].

The following diagram illustrates the AhR signaling pathway activated by phthalate exposure:

Figure 1: AhR signaling pathway activation by phthalates. Following phthalate binding, the cytosolic AhR complex translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) to modulate target gene expression.

The hydrophobic nature of phthalates, derived primarily from their aromatic ring and branched alkyl chains, facilitates binding to the promiscuous AhR binding site [1]. Upon ligand binding, AhR undergoes conformational changes that result in dissociation of its cytosolic complex (including Hsp90, c-Src kinase, XAP2, and p23) and translocation to the nucleus. There, it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs) in the regulatory regions of target genes [1]. This process initiates transcription of genes involved in xenobiotic metabolism, EMT, and cancer stem cell maintenance, ultimately promoting tumor progression and metastasis.

Specific findings from experimental studies demonstrate that:

- DEHP exposure activates AhR, leading to elevated expression of EMT markers, increased cancer stem cell populations, and enhanced drug metabolism and resistance [1]

- Butyl Benzyl Phthalate (BBP) activates AhR-mediated pathways that promote angiogenesis and metastasis [1]

- Phthalates may influence tryptophan metabolism, further activating the AhR pathway and creating a pro-tumorigenic microenvironment [1]

- The International Agency for Research on Cancer (IARC) has reclassified DEHP from Group 3 to Group 2B, acknowledging its role in initiating and supporting cancer growth [1]

Computational Toxicology Approaches

Advanced computational methods are increasingly employed to predict phthalate toxicity and understand structure-activity relationships. Machine learning algorithms including Random Forest and XGBoost have demonstrated strong performance in predicting endocrine disruption effects of phthalates based on molecular descriptors [6]. Molecular docking and molecular dynamics simulations provide insights into binding interactions between phthalates and biological targets, with binding energy calculations serving as quantitative measures of interaction strength [6].

Sensitivity analysis of machine learning models has identified key molecular features influencing endocrine disruption effects, including Mol.Wt, Q+, QH+, ELUMO, minHCsats, MEDC-33, and EG [6]. These computational approaches enable rapid screening of phthalates and emerging alternatives, supporting priority-setting for more resource-intensive experimental toxicology studies.

Health Effects and Toxicological Outcomes

Cardiovascular Effects

Recent epidemiological evidence has established concerning relationships between phthalate exposure and cardiovascular mortality. A 2025 study published in eBioMedicine estimated that DEHP exposure contributed to 356,238 deaths globally in 2018 among men and women ages 55-64, representing approximately 13% of all cardiovascular mortality in this age group [2]. Regional analysis revealed that Africa accounted for 30% of DEHP-linked heart disease deaths, while East Asia and the Middle East accounted for 25% of mortality [2].

The pathophysiological mechanisms linking phthalates to cardiovascular disease involve multiple interconnected pathways:

- Systemic inflammation: Phthalates contribute to inflammation in coronary arteries, accelerating existing disease and leading to acute events [2]

- Testosterone disruption: In men, low testosterone predicted by phthalate exposure serves as a known risk factor for cardiovascular disease [2]

- Oxidative stress: Metabolites of certain phthalates induce oxidative stress in endothelial cells, promoting atherosclerosis development

- Endothelial dysfunction: Experimental studies demonstrate impaired vascular function following phthalate exposure

An earlier U.S.-focused study by Trasande et al. estimated that phthalates may contribute to 91,000-107,000 premature deaths annually among Americans ages 55-64, with associated economic costs of $40-$47 billion in lost economic productivity [2]. It is important to note that these epidemiological findings rely on statistical modeling with inherent uncertainties; however, they consistently suggest a substantial public health burden associated with phthalate exposure.

Reproductive and Developmental Toxicity

Substantial evidence demonstrates that phthalates pose significant risks to reproductive and developmental health, with particular concerns for early-life exposures. A 2021 meta-analysis of 19 animal studies examined dose-response relationships for dibutyl phthalate (DBP) and reproductive outcomes, finding consistent adverse effects across multiple endpoints [5].

Table 3: Reproductive Toxicity of Dibutyl Phthalate (DBP) from Meta-Analysis

| Endpoint | Standardized Mean Difference (SMD) | 95% Confidence Interval | Exposure Period of Greatest Effect | Dose Range of Greatest Effect |

|---|---|---|---|---|

| Sperm count | -1.81 | -2.39, -1.23 | Gestation | Middle dose (100-500 mg/kg/day) |

| Sperm motility | -1.92 | -2.62, -1.23 | Gestation | Middle dose (100-500 mg/kg/day) |

| Sperm morphology | 1.29 | 0.63, 1.94 | Gestation | Middle dose (100-500 mg/kg/day) |

| Testis weight | -0.59 | -1.23, -0.23 | Gestation | Middle dose (100-500 mg/kg/day) |

| Seminal vesicles weight | -0.74 | -1.21, -0.27 | Gestation | Middle dose (100-500 mg/kg/day) |

| Prostate weight | -0.46 | -0.76, -0.16 | Gestation | Middle dose (100-500 mg/kg/day) |

The meta-analysis revealed that gestational exposure and middle-dose ranges (100-500 mg/kg/day) produced the most pronounced adverse effects, highlighting particular vulnerability during critical developmental windows [5]. The observed dose-dependent response strengthens the evidence for causal relationships between DBP exposure and male reproductive toxicity.

Human epidemiological studies corroborate these experimental findings, demonstrating that:

- Phthalate exposure is associated with genital malformations and undescended testes in baby boys [2]

- Adult males with higher phthalate exposure show lower sperm counts and reduced testosterone levels [2]

- Girls with higher phthalate exposure demonstrate increased incidence of precocious puberty, confirming estrogenic activity [6]

- Phthalates can downregulate androgen synthesis genes and inhibit expression of insulin-like factor 3 (Insl3), resulting in male testicular hypoplasia [6]

Carcinogenicity and Other Health Effects

Evidence linking phthalate exposure to cancer continues to accumulate, with multiple mechanisms proposed beyond the AhR pathway described previously. The International Agency for Research on Cancer (IARC) has reclassified DEHP from Group 3 (not classifiable) to Group 2B (possibly carcinogenic to humans), reflecting growing concern about its carcinogenic potential [1]. Specific cancer associations include:

- Breast cancer: High-level DBP exposure associated with nearly two-fold increase in risk of estrogen receptor-positive breast cancer [1]

- Liver tumors: DEHP induces peroxisome proliferation in rodent models, potentially contributing to hepatocarcinogenesis

- Testicular and prostate cancers: Anti-androgenic effects may influence development of hormone-sensitive cancers

Beyond carcinogenicity, phthalate exposure has been associated with numerous other adverse health outcomes:

- Metabolic disorders: Epidemiological evidence links phthalates to obesity, insulin resistance, and type 2 diabetes

- Childhood asthma: Prospective birth cohort studies demonstrate associations between prenatal phthalate exposure and asthma development

- Neurodevelopmental effects: Evidence suggests potential impacts on behavior, attention, and cognitive function in children

- Thyroid disruption: Multiple phthalates interfere with thyroid hormone signaling, potentially affecting metabolism and neurodevelopment

Research Methodologies and Experimental Approaches

In Vivo and In Vitro Models

Research on phthalate toxicity employs diverse experimental models, each offering distinct advantages for elucidating specific aspects of toxicological mechanisms:

Table 4: Experimental Models in Phthalate Toxicology Research

| Model System | Applications | Key Findings | Advantages | Limitations |

|---|---|---|---|---|

| Rodent models (rat, mouse) | Reproductive/developmental toxicity, carcinogenicity, endocrine disruption | Dose-response relationships, critical exposure windows, organ-specific effects | Whole-organism physiology, metabolic similarity to humans | Species-specific differences in sensitivity |

| Cell lines (human/rodent) | Mechanism screening, receptor interactions, signaling pathways | AhR activation, gene expression changes, receptor binding affinity | Controlled environment, high throughput | Lack of metabolic complexity, isolated systems |

| Molecular docking simulations | Binding affinity prediction, structure-activity relationships | Binding energies, key molecular features, receptor interactions | Rapid screening, molecular insights | Dependent on computational parameters |

| Epidemiological studies | Human health risk assessment, exposure-response relationships | Cardiovascular mortality, reproductive effects, developmental outcomes | Direct human relevance, real-world exposure scenarios | Confounding factors, exposure misclassification |

Standardized experimental protocols have been developed for assessing phthalate toxicity, with particular attention to exposure timing, dose selection, and route of administration that reflect human exposure scenarios. For developmental toxicity studies, gestational exposure during critical windows of reproductive tract development has proven particularly informative [5] [7]. The U.S. Food and Drug Administration (FDA) has established a reference dose (RfD) of 0.1 mg/kg/d for humans based on a 1,000-fold reduction of the dose used in rodent studies [5].

Analytical Detection Methods

Accurate quantification of phthalates and their metabolites in various matrices is essential for exposure assessment and toxicokinetic studies. Advanced analytical techniques have been developed and validated for this purpose:

High-Performance Liquid Chromatography (HPLC) methods enable sensitive detection of phthalates in environmental and biological samples. A 2024 study validated an online reversed-phase HPLC method with UV detection for determining priority phthalates in surface waters at trace levels, achieving detection limits of 0.15-0.22 μg/L and accuracy of ±δ = 10-20% [8]. This method has been successfully deployed in field studies using portable liquid chromatographs, identifying di-n-butyl phthalate concentrations from <0.15 to 1.6 μg/L and DEHP from <0.22 to 1.6 μg/L in the coastal zone of Lake Baikal [8].

Additional analytical approaches include:

- Gas chromatography-mass spectrometry (GC-MS): Preferred for metabolite quantification in biological samples with high sensitivity and specificity

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Enables detection of multiple phthalate metabolites simultaneously in complex matrices

- Isotope ratio mass spectrometry: Allows differentiation between biogenic and anthropogenic phthalate sources through 13C/12C ratio analysis [8]

Biomonitoring approaches typically focus on measuring phthalate metabolites in urine as the most reliable indicator of internal exposure, with secondary metabolites potentially providing more accurate exposure assessment than primary metabolites [7].

Conclusion and Future Research Directions

This comprehensive review demonstrates that phthalates pose significant health concerns through multiple toxicity mechanisms, with particular implications for endocrine, reproductive, cardiovascular, and carcinogenic outcomes. The evidence supporting endocrine-disrupting effects is robust, with phthalates interfering with estrogen, androgen, and thyroid signaling pathways through receptor interactions. The more recently elucidated AhR activation pathway provides mechanistic insight into phthalate contributions to cancer progression and metastasis. Epidemiological evidence linking phthalate exposure to significant cardiovascular mortality underscores the substantial public health burden, while developmental and reproductive toxicity data highlight special vulnerabilities during critical exposure windows.

Several key research gaps and future directions merit attention:

- Mixture toxicity assessment: Most toxicological data examine individual phthalates, yet humans are exposed to complex mixtures requiring improved understanding of interactive effects [7]

- Alternative plasticizer safety: As regulatory pressure on certain phthalates increases, thorough safety assessment of replacement compounds is essential to avoid regrettable substitutions

- Epigenetic mechanisms: Investigation of transgenerational effects through epigenetic modifications represents a promising area for future research

- Susceptible subpopulations: Enhanced identification and protection of high-risk groups with elevated exposure or susceptibility remains a priority

- Global regulatory harmonization: Disparate regulatory approaches across regions highlight the need for international collaboration on phthalate risk assessment and management [3]

The FDA's planned 2025 guidance on evaluating non-DEHP materials in blood collection, processing, and storage devices reflects ongoing regulatory attention to reducing phthalate exposure in specific medical contexts [9]. Similarly, the European Union's continued refinement of REACH restrictions demonstrates the evolving regulatory landscape. Researchers, regulators, and industry stakeholders must collaborate to translate growing understanding of phthalate toxicity mechanisms into effective exposure reduction strategies that protect public health while supporting innovation in safer alternative materials.

References

- 1. The AhR pathway regulation in phthalates -induced cancer promotion... [cancerci.biomedcentral.com]

- 2. Common household plastics linked to thousands of global... | CNN [cnn.com]

- 3. Review on Phthalates : Exposure , Health Risks, Regulatory... Pathways [link.springer.com]

- 4. in the Phthalate : An Overview Regulations European Union [compliancegate.com]

- 5. Exposure to Dibutyl Phthalate and Reproductive -Related Outcomes... [pmc.ncbi.nlm.nih.gov]

- 6. Human Endocrine - Disrupting Effects of Phthalate Esters through... [pmc.ncbi.nlm.nih.gov]

- 7. and Developmental Toxicity of Reproductive Phthalates [research.wur.nl]

- 8. of a High-Performance Liquid Chromatography Validation for... Method [link.springer.com]

- 9. UPDATE: REGULATORY Releases FDA Guidance Agenda 2025 [aabb.org]

how are phthalate esters manufactured commercially

Core Manufacturing Process

The following diagram illustrates the general industrial production workflow for phthalate esters:

Generalized industrial production workflow for phthalate esters

Reaction Chemistry and Mechanism

The commercial synthesis occurs via a two-step esterification [1]:

- Rapid Monoesterification: Phthalic anhydride reacts with one alcohol molecule.

- Slower Diesterification: The monoester reacts with a second alcohol molecule to form the diester.

The reaction is typically conducted with an excess of alcohol to drive the equilibrium toward complete conversion and minimize residual acid content [1].

Key Industrial Manufacturing Methods

Industrial processes are tailored based on the specific alcohol used and the desired phthalate ester product.

| Manufacturing Process | Key Technical Details | Primary Product(s) |

|---|---|---|

| General Phthalate Ester Production [1] [2] | Esterification of phthalic anhydride with excess alcohol; catalysts: tin or titanium alkoxides/carboxylates; high temperatures to remove water [1]. | Broad range of phthalate esters (e.g., DOP, DINP, DIDP) |

| Dimethyl Phthalate (DMP) Production [3] | Raw materials: Phthalic Anhydride + Methanol; chemical reaction results in DMP as final product [3]. | Dimethyl Phthalate (DMP) |

| Dioctyl Phthalate (DOP/DEHP) Production [4] [5] | Reaction of phthalic anhydride with 2-Ethylhexanol; process involves unit operations, mass balance, and raw material requirements [4]. | Dioctyl Phthalate (DOP/DEHP) |

| Specialized Ester Production [5] | For sensitive alcohols (e.g., secondary): uses sulfonic acid catalysts (e.g., p-toluene sulfonic acid) instead of H₂SO₄; strict temperature control (148-156°C) to minimize olefin formation [5]. | Esters of secondary alcohols (e.g., methyl amyl phthalate) |

Critical Process Parameters and Control

Successful commercial manufacturing requires precise control over several parameters:

- Catalyst Selection: Sulfuric acid is common for primary alcohols, but can cause excessive olefin formation with more sensitive secondary alcohols. Aromatic sulfonic acids (e.g., p-toluene sulfonic acid) are preferred catalysts in these cases, offering rapid conversion with minimal side reactions [5].

- Temperature Control: Maintaining an optimal temperature range is critical. For example, a narrow range of 148-156°C is recommended when using secondary alcohols to maximize reaction rate while minimizing decomposition and olefin formation [5].

- Purification and Finishing: After esterification, the crude product undergoes a multi-step purification process [2]:

- Neutralization: Treatment with a base (e.g., sodium hydroxide) to neutralize excess acid and catalyst.

- Washing: Water washing to remove salts and water-soluble impurities.

- Separation: Separation of the phthalate ester layer from the aqueous layer.

- Distillation: Removal of excess unreacted alcohol and other volatiles under vacuum to obtain a high-purity final product [2].

References

- 1. - Wikipedia Phthalates [en.wikipedia.org]

- 2. US8729289B2 - Ester - Google Patents production [patents.google.com]

- 3. Dimethyl Phthalate (DMP) Production Cost Analysis 2025 [procurementresource.com]

- 4. Dioctyl Phthalate Cost Analysis 2025 Production [imarcgroup.com]

- 5. US2760972A - Method of making phthalate - Google Patents esters [patents.google.com]

Comprehensive Technical Analysis of Phthalates as Endocrine Disrupting Chemicals: Mechanisms, Methodologies, and Research Implications

Executive Summary

Phthalates are synthetic chemical compounds extensively used as plasticizers in various consumer and industrial products, making them ubiquitous environmental contaminants. This whitepaper provides a comprehensive technical analysis of the endocrine-disrupting properties of phthalates, focusing on their molecular mechanisms, signaling pathways, and implications for human health. Mounting evidence indicates that phthalates interfere with multiple hormonal systems through various receptor-mediated pathways and signaling cascades, including aryl hydrocarbon receptor (AhR), estrogen receptors (ER), and androgen receptors (AR). Their disruption of endocrine function has been linked to adverse health outcomes including reproductive toxicity, metabolic disorders, and cancer progression. This review synthesizes current scientific understanding of phthalate mechanisms, summarizes quantitative data on their effects, details experimental methodologies for their study, and identifies critical research gaps for the scientific and drug development communities.

Introduction to Phthalates and Endocrine Disruption

Chemical Properties and Classification

Phthalates are dialkyl or alkylaryl esters of 1,2-benzenedicarboxylic acid (phthalic acid) that serve primarily as plasticizers to impart flexibility and resilience to polyvinyl chloride (PVC) and other polymers [1] [2]. These compounds are chemically diverse and classified based on molecular weight: low-molecular-weight phthalates (LMWP) such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) are commonly found in personal care products, solvents, and adhesives; while high-molecular-weight phthalates (HMWP) including di-(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP) are predominantly used in PVC production [1]. The global market for phthalates was projected to reach 6.76 million tons in 2019, with HMWPs accounting for over three-quarters of the total volume, indicating their substantial production and potential for widespread environmental contamination [1].

Exposure Pathways and Bioavailability

Human exposure to phthalates occurs primarily through ingestion, inhalation, and dermal contact with products containing these compounds [3]. The non-covalent bonding between phthalates and the plastic matrix enables their gradual leaching into the environment, leading to contamination of water, soil, air, and food products [1]. Infants and children may experience relatively greater exposure through ingestion of indoor dust containing phthalates, and human milk can serve as an exposure route for nursing infants [3]. Once absorbed, phthalate diesters undergo rapid hydrolysis in the intestine to their corresponding monoester metabolites, which are then absorbed and oxidized in the body before being excreted in urine largely as glucuronide conjugates [3]. This efficient metabolism and excretion means phthalates do not significantly accumulate in body tissues, though continuous exposure creates a persistent body burden.

Molecular Mechanisms of Endocrine Disruption

Receptor-Mediated Mechanisms

Table 1: Primary Receptors Mediating Phthalate Endocrine Disruption

| Receptor | Phthalates Involved | Cellular Actions | Downstream Effects |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | DEHP, MEHP, BBP | Translocates to nucleus, dimerizes with ARNT, binds XRE elements | Increased EMT markers, cancer stem cell populations, drug metabolism/resistance |

| Estrogen Receptors (ERα/ERβ) | DBP, BBP, DEHP | Mimics natural estrogen, activates ER signaling | Alters c-myc, cyclin D1, p21 expression, promotes cell proliferation |

| Androgen Receptor (AR) | DBP, DEHP, BBP | Anti-androgenic effects, reduces testosterone production | Testicular atrophy, Sertoli cell abnormalities, reproductive toxicity |

| Peroxisome Proliferator-Activated Receptors (PPARs) | DEHP, DBP | Activates PPAR signaling pathways | Alters lipid metabolism, adipogenesis, insulin resistance |

Phthalates exert endocrine-disrupting effects through multiple receptor systems, with the aryl hydrocarbon receptor (AhR) pathway being particularly significant in cancer progression. AhR is a member of the basic helix-loop-helix/Per-ARNT-SIM (bHLH/PAS) family that plays key roles in various cellular functions. In its unliganded state, AhR forms a cytosolic complex with Hsp90, c-Src kinase, XAP2, and the chaperone p23 [1]. Upon binding with phthalates such as DEHP and its metabolite MEHP, AhR undergoes conformational changes that trigger dissociation of this protein complex and translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs) in the regulatory regions of target genes [1]. This sequence of molecular events initiates transcription of genes involved in cancer promotion, progression, and metastasis.

The estrogen receptor (ER) signaling pathway represents another major mechanism of phthalate endocrine disruption. Research demonstrates that phthalates like di-n-butyl phthalate (DBP) activate ER signaling, which interacts with the transforming growth factor-β (TGF-β) pathway in the progression of hormone-sensitive cancers [4]. In LNCaP prostate cancer cells, which express ERα, ERβ, and androgen receptors (ARs), DBP promotes cell proliferation by upregulating expression of cell cycle-related genes including c-myc and cyclin D1 while downregulating the expression of p21 [4]. These effects are reversed by ICI 182,780, an ER antagonist, confirming the involvement of ER signaling in phthalate-mediated cancer progression. Additionally, phthalates exhibit anti-androgenic effects by reducing testosterone production and, at high levels, decreasing estrogen production, potentially through inhibition of testicular and ovarian steroidogenesis [3].

Key Signaling Pathways in Phthalate Toxicity

Table 2: Signaling Pathways in Phthalate-Mediated Toxicity

| Signaling Pathway | Phthalates Involved | Molecular Targets | Biological Outcomes |

|---|---|---|---|

| Nrf2 Pathway | DEHP, DBP | Oxidative stress response genes, HO-1 | Altered redox homeostasis, cytotoxicity adaptation |

| NF-κB Pathway | DEHP, BBP, DBP | Pro-inflammatory cytokines | Inflammation, cell survival/apoptosis balance |

| PI3K/AKT Pathway | DEHP, DBP | AKT phosphorylation, mTOR signaling | Cell survival, proliferation, growth regulation |

| TGF-β/Smad Pathway | DBP | Smad2/3 phosphorylation, p21 expression | Cell cycle progression, loss of growth inhibition |

Multiple intracellular signaling pathways have been implicated in phthalate-induced toxicity, particularly the Nrf2, NF-κB, and PI3K/AKT pathways which play crucial roles in processes of oxidative stress, inflammation, apoptosis, and cancer development [5]. The Nrf2 pathway represents a critical cellular defense mechanism against oxidative stress, and phthalates like DEHP have been shown to disrupt this pathway, leading to altered glutathione homeostasis and increased cytotoxicity in renal cells [5]. Simultaneously, phthalate exposure activates the NF-κB pathway, resulting in increased production of pro-inflammatory cytokines and initiation of inflammatory responses that contribute to tissue damage and disease pathogenesis.

The PI3K/AKT signaling pathway plays a pivotal role in regulating cell survival, proliferation, and growth, and its aberrant activation by phthalates has been linked to both carcinogenesis and metabolic disorders [5]. Additionally, the TGF-β/Smad pathway, which normally functions as a growth inhibitor in epithelial cells, is disrupted by phthalate exposure. In prostate cancer models, DBP significantly reduces protein expression of phosphorylated Smad similarly to estradiol (E2), effectively disabling the growth-inhibitory function of this pathway and promoting uncontrolled cell proliferation [4]. The interaction between phthalate-activated ER signaling and the TGF-β pathway creates a molecular crosstalk that facilitates cancer progression, representing a sophisticated mechanism of endocrine disruption beyond simple receptor activation.

Diagram 1: Comprehensive signaling network of phthalate endocrine disruption, showing multiple receptor systems and downstream pathways that converge on pathological outcomes.

Quantitative Data on Phthalate Toxicity and Regulation

Toxicity Reference Values and Exposure Limits

Table 3: Regulatory Guidelines for Select Phthalates

| Phthalate | Agency | Value Type | Limit (μg/kg BW/day) | Basis |

|---|---|---|---|---|

| DEHP | US EPA | Reference Dose (RfD) | 20 | Testicular toxicity, liver effects |

| DEHP | European Union | Tolerable Daily Intake (TDI) | 50 | Reproductive toxicity |

| DBP | US EPA | Reference Dose (RfD) | 100 | Developmental toxicity |

| BBP | US EPA | Reference Dose (RfD) | 200 | Liver toxicity |

| Multiple | EU REACH | Product Concentration | 0.1% by weight | Children's products, toys |

Regulatory agencies worldwide have established toxicity reference values for major phthalates based on extensive toxicological testing. The US Environmental Protection Agency (EPA) has set an oral reference dose (RfD) of 20 μg/kg body weight/day for DEHP, while the European Union has established a tolerable daily intake (TDI) of 50 μg/kg body weight/day for the same compound [1]. These values represent estimates of daily exposure that are unlikely to cause adverse health effects over a lifetime, incorporating appropriate safety factors to account for interspecies differences and human variability. The International Agency for Research on Cancer (IARC) has classified DEHP as Group 2B ("possibly carcinogenic to humans"), acknowledging the role of DEHP and its metabolite MEHP in initiating and supporting cancer growth [1].

The European Union's REACH regulation (Registration, Evaluation, Authorization and Restriction of Chemicals) limits the use of specified phthalates (DEHP, DBP, and BBP) to 0.1% by weight in all toys and children's products, with additional restrictions for DINP, DIDP, and DnOP in products that may be placed in children's mouths [2]. These stringent regulations reflect growing concern about the vulnerability of developing organisms to phthalate exposure and the potential for developmental reprogramming of endocrine function that may not manifest until later in life. Despite these regulatory measures, population-level biomonitoring studies indicate that a substantial proportion of the population continues to be exposed to phthalates at levels approaching or exceeding these safety thresholds, particularly in vulnerable subpopulations such as children, pregnant women, and individuals with high occupational exposure.

Concentration Ranges for Biological Effects

Research has identified concentration-dependent effects of phthalates across various experimental systems and health endpoints. In vitro studies using cancer cell lines have demonstrated significant proliferative responses to DBP at concentrations ranging from 10⁻⁹ M to 10⁻⁶ M, with activation of ER signaling and suppression of TGF-β pathway components observed within this concentration range [4]. Bioassays investigating the estrogenicity of water stored in PET bottles have detected estrogenic activity equivalent to 0.9-75 ng/L of ethinyl estradiol, with variability among brands suggesting differences in packaging materials or manufacturing processes [6]. These concentrations fall within the range detected in environmental and human samples, highlighting potential health implications for chronic low-dose exposure.

Metabolomic studies of human populations have identified associations between urinary phthalate metabolite levels and various health endpoints, with effect levels often observed in the low μg/L range for reproductive parameters such as sperm quality and fertility measures [3]. The National Health and Nutrition Examination Survey (NHANES) has provided extensive biomonitoring data establishing population percentiles for phthalate metabolites, serving as benchmarks for evaluating exposure levels in research and clinical settings. Importantly, the potency of phthalates varies considerably between individual compounds, with DEHP and its metabolites generally demonstrating greater biological activity at lower concentrations compared to other common phthalates, necessitating compound-specific risk assessment approaches.

Experimental Protocols and Methodologies

In Vitro Assessment Methods

Cell-based bioassays represent fundamental tools for investigating the endocrine-disrupting properties of phthalates and their underlying mechanisms. The yeast estrogen screen (YES), employing yeast strains transfected with human estrogen receptor α, has been utilized to detect estrogenic activity of PET-bottled waters, with positive signals indicating the presence of bioactive compounds leaching from packaging materials [6]. For more physiologically relevant assessment, human cell lines such as LNCaP prostate cancer cells (expressing ERα, ERβ, and AR), MCF-7 breast cancer cells, and various other hormone-responsive cell systems provide models for evaluating phthalate effects on proliferation, gene expression, and signaling pathways.

Standardized protocols for assessing phthalate effects on cancer cell proliferation typically involve phenol red-free media supplemented with charcoal-dextran stripped fetal bovine serum to eliminate interference from estrogenic compounds present in conventional culture reagents [4]. Cells are seeded at appropriate densities (e.g., 8,000 cells/100 μL for 96-well plates) and treated with varying concentrations of phthalates following a 24-hour attachment period. The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then employed after 3-5 days of exposure to quantify cell viability, with formazan crystal formation measured spectrophotometrically at 540-570 nm [4]. For molecular mechanism studies, RNA and protein extraction followed by RT-PCR and immunoblot analysis allow assessment of gene expression (e.g., c-myc, cyclin D1, p21) and protein phosphorylation (e.g., Smad proteins) in response to phthalate exposure, with appropriate normalization to housekeeping genes and proteins.

Diagram 2: Experimental workflow for assessing phthalate endocrine disruption, covering in vitro, in vivo, and analytical methods used in research settings.

In Vivo Models and Exposure Protocols

Animal models provide essential systems for evaluating the endocrine-disrupting effects of phthalates in complex organisms with intact metabolic and physiological systems. Mouse xenograft models of hormone-sensitive cancers (e.g., LNCaP prostate cancer cells implanted in immunodeficient mice) enable investigation of phthalate effects on tumor growth and progression in vivo [4]. In such models, animals are typically exposed to phthalates via oral gavage or dietary administration at environmentally relevant concentrations (e.g., 10-500 mg/kg/day) for periods ranging from 28 to 56 days, with regular monitoring of tumor volume and progression.

For assessment of developmental and reproductive toxicity, guideline studies following OECD or EPA test guidelines employ prenatal and postnatal exposure protocols in rodents, with careful evaluation of anatomical, functional, and molecular endpoints. These include anogenital distance measurements, tissue weights (testes, ovaries, adrenals), sperm counts and quality, estrous cyclicity, steroid hormone levels, and histological examination of reproductive tissues. For mechanistic studies, tissue collection for RNA and protein analysis allows correlation of morphological and functional changes with alterations in gene expression and signaling pathways. The BrdU assay (5-bromo-2'-deoxyuridine) incorporation can be used to evaluate cell proliferation in specific tissues, while immunohistochemical staining for protein markers provides spatial information about molecular changes within tissue architecture [4].

Analytical Methods for Phthalate Detection

Fourier Transform Infrared Spectroscopy (FT-IR) has emerged as a rapid screening tool for qualitative and quantitative analysis of phthalates in polymers, with the ATR (attenuated total reflection) adapter enabling direct measurement of products without extensive sample preparation [2]. For precise quantification, particularly at concentrations below 0.1% by weight, transmission FT-IR measurements require sample adjustment through formation of films with defined thickness using specialized polymer film makers [2]. More sensitive analytical techniques for biological and environmental samples include liquid chromatography with tandem mass spectrometry (LC-MS/MS), which allows detection and quantification of phthalate metabolites in urine, serum, and other matrices at concentrations as low as 0.1 ng/mL.

Advanced exposure assessment methodologies now include wastewater-based epidemiology, which measures concentrations of phthalate metabolites in sewage to evaluate population-level exposure [7]. This approach involves automated sampling of wastewater treatment plants on an hourly basis over 24-hour periods, followed by solid-phase extraction and LC-MS/MS analysis of eight metabolites of six commonly used phthalates [7]. These data, combined with information on human biometrics and metabolite excretion patterns, enable estimation of average phthalate exposure in specific communities, providing a complementary approach to traditional biomonitoring studies.

Research Gaps and Future Directions

Despite significant advances in understanding phthalate endocrine disruption, critical knowledge gaps remain that merit attention in future research. The phenomenon of mixture effects represents a particular challenge, as human exposure invariably occurs to complex combinations of phthalates and other endocrine-disrupting chemicals, yet most mechanistic studies examine individual compounds. Research on transgenerational effects of phthalate exposure remains in its infancy, with limited understanding of epigenetic mechanisms that may mediate long-term health consequences across generations. The developmental origins of health and disease (DOHaD) paradigm suggests that early-life phthalate exposure may reprogram physiological systems with consequences that manifest decades later, but the molecular mechanisms underlying such programming effects require further elucidation.

From a translational perspective, there is urgent need to develop strategic interventions against phthalate-induced carcinogenesis and other adverse health effects [1]. The identification of exact molecular targets of phthalates should facilitate the development of targeted approaches to protect against or treat their toxicity [5]. Additionally, the role of biotransformation pathways in modulating phthalate toxicity deserves greater attention, as interindividual differences in metabolism may significantly influence susceptibility to phthalate-mediated effects. Finally, the health implications of emerging phthalate alternatives require vigilant assessment to avoid "regrettable substitutions" wherein replacement compounds exhibit similar or novel toxicities [8].

Conclusion

Phthalates represent a scientifically complex and public health-relevant class of endocrine-disrupting chemicals with widespread human exposure. Their actions through multiple receptor systems (AhR, ER, AR, PPAR) and signaling pathways (Nrf2, NF-κB, PI3K/AKT, TGF-β) converge on adverse health outcomes including reproductive toxicity, metabolic dysfunction, and cancer promotion. Ongoing research efforts should prioritize elucidation of mixture effects, developmental programming, and transgenerational inheritance, while developing targeted interventions to protect vulnerable populations. The continued development of sensitive analytical methods and sophisticated model systems will advance our understanding of phthalate endocrine disruption and support evidence-based decision-making in regulatory and clinical contexts.

References

- 1. The AhR pathway regulation in phthalates -induced cancer promotion... [cancerci.biomedcentral.com]

- 2. analysis of Quantitative content - NicoletCZ phthalate [nicoletcz.cz]

- 3. CDC - NER - Chem Group - Pthalates [web.archive.org]

- 4. The estrogen receptor signaling activated by pathway is... phthalates [spandidos-publications.com]

- 5. Mechanistic insight into toxicity of phthalates , the involved receptors... [pubmed.ncbi.nlm.nih.gov]

- 6. Polyethylene Terephthalate May Yield Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracking exposure to endocrine through signals in the sewer disrupters [cen.acs.org]

- 8. What are Endocrine - Disrupting Chemicals? | Plastic Pollution Coalition [plasticpollutioncoalition.org]

Comprehensive Application Notes and Protocols: UPLC-MS/MS Analysis of Phthalate Metabolites in Biological Matrices

Introduction to Phthalate Analysis and Biomonitoring

Phthalates are a class of synthetic compounds widely used as plasticizers in various consumer products, from plastics and vinyl to cosmetics and personal care items. Due to their non-chemical binding to materials, they readily leach into the environment, leading to ubiquitous human exposure through food, water, air, and dermal contact. Certain phthalates have been identified as endocrine disruptors with potential adverse effects on reproductive health, liver function, and development. In response to these concerns, regulatory agencies have established strict limits for phthalates in children's toys (0.1% for specific phthalates) and food contact materials [1].

Biomonitoring of phthalate exposure typically focuses on measuring their monoester metabolites in biological fluids rather than the parent diesters, as metabolites serve as more reliable biomarkers of exposure and eliminate potential contamination from environmental phthalates during sample collection and analysis. Disodium phthalate itself is not typically measured directly in biological monitoring studies; instead, the focus is on its metabolite, monobutyl phthalate (MBP), which is a common biomarker for exposure to dibutyl phthalate (DBP) [2]. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the analytical method of choice for sensitive, selective, and high-throughput quantification of phthalate metabolites in complex biological matrices due to its superior separation efficiency, sensitivity, and specificity compared to traditional HPLC methods [2] [3] [4].

Method Development Protocols

Sample Preparation Techniques

2.1.1 Protein Precipitation for Plasma/Serum Samples

Principle: This technique utilizes organic solvents to denature and precipitate proteins in biological samples, thereby releasing analytes of interest into the solution while removing interfering proteins.

Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), blank matrix (pooled plasma or serum), calibration standards, and quality control samples.

Procedure:

- Transfer 100 μL of plasma (or other biological fluid) to a clean microcentrifuge tube.

- Add 300-400 μL of ice-cold acetonitrile (containing internal standard if required) to the sample.

- Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

- Carefully transfer the supernatant to a clean vial for analysis.

- If necessary, evaporate the supernatant under a gentle stream of nitrogen and reconstitute in an appropriate mobile phase compatible with UPLC-MS/MS analysis [2].